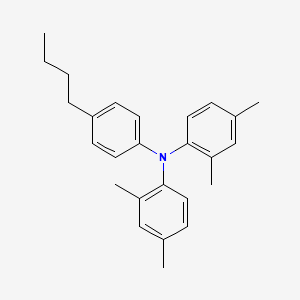
N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl-: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzenamine core substituted with butyl and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to benzenamine using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Alkylation: The benzenamine is subjected to alkylation with 4-butylphenyl and 2,4-dimethylphenyl groups. This can be achieved through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Aplicaciones Científicas De Investigación
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.
Mecanismo De Acción
The mechanism by which Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-: Lacks the additional dimethyl substitution.
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,6-dimethyl-: Has a different substitution pattern on the aromatic ring.
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-3,5-dimethyl-: Another isomer with different methyl group positions.
Uniqueness
The unique substitution pattern of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
485799-05-1 |
|---|---|
Fórmula molecular |
C26H31N |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C26H31N/c1-6-7-8-23-11-13-24(14-12-23)27(25-15-9-19(2)17-21(25)4)26-16-10-20(3)18-22(26)5/h9-18H,6-8H2,1-5H3 |
Clave InChI |
NIHBJSBXKSQVPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


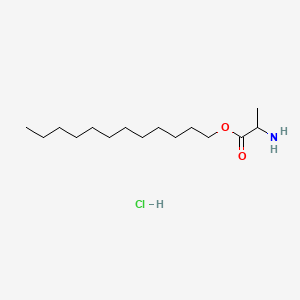
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)
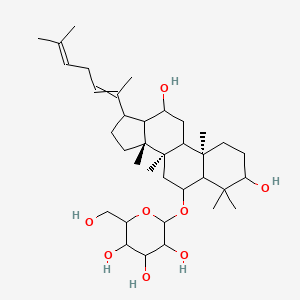
![N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B14799903.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)

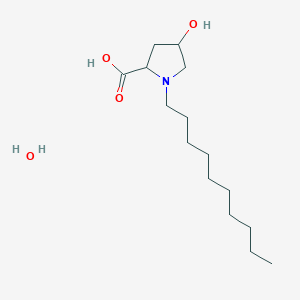
![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
![Phenol, 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyliminomethyl]-](/img/structure/B14799916.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14799921.png)

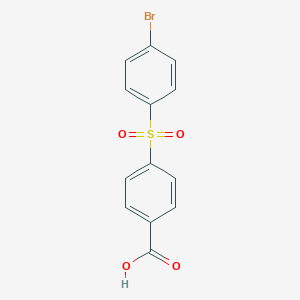
![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
